An In-depth Technical Guide to 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Considerations
An In-depth Technical Guide to 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid 2-azabicyclo[2.2.1]heptane scaffold has garnered significant attention in medicinal chemistry due to its conformational rigidity and stereochemical complexity, making it a valuable building block in the design of novel therapeutic agents. This guide provides a detailed technical overview of a key derivative, 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride, with a focus on its chemical structure, stereochemistry, and synthetic pathways. This compound serves as a critical intermediate in the development of various biologically active molecules, most notably as a component of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2]
Chemical Structure and Physicochemical Properties
3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride is a bicyclic amino acid derivative. The core of the molecule is the 2-azabicyclo[2.2.1]heptane ring system, a saturated bicyclic amine, which is N-substituted with a propanoic acid chain. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 1255717-51-1 | [3] |
| Molecular Formula | C₉H₁₆ClNO₂ | [3] |
| Molecular Weight | 205.68 g/mol | [3] |
| SMILES | O=C(O)CCN1C(C2)CCC2C1.[H]Cl | [3] |
Elucidation of Stereochemistry
The stereochemistry of the 2-azabicyclo[2.2.1]heptane ring system is a critical aspect that significantly influences its biological activity. The rigid, bridged structure gives rise to distinct stereoisomers, primarily designated as exo and endo isomers. This isomerism arises from the orientation of substituents on the bicyclic framework.
The bridgehead carbon atoms (C1 and C4) are chiral centers. The stereochemical relationship between the substituent at C3 and the main bicyclic framework (the C7 bridge) determines the exo or endo configuration.
Caption: exo and endo isomers of a substituted 2-azabicyclo[2.2.1]heptane.
In the context of 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid, the propanoic acid moiety is attached to the nitrogen at position 2. The stereochemistry of the bicyclic core itself, specifically the relative orientation of the hydrogens at the bridgehead carbons and other substituents, remains a critical determinant of the molecule's overall shape and biological function. For instance, in the synthesis of related DPP-4 inhibitors, specific stereoisomers of the 2-azabicyclo[2.2.1]heptane core are often required for optimal activity.[4]
Synthetic Methodologies
The synthesis of 3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride can be approached through the N-alkylation of the parent 2-azabicyclo[2.2.1]heptane. A general, illustrative protocol is described below. It is important to note that specific reaction conditions may require optimization for yield and purity.
Caption: General synthetic workflow for the preparation of the target compound.
Illustrative Experimental Protocol
Step 1: N-Alkylation of 2-Azabicyclo[2.2.1]heptane
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Reaction Setup: To a solution of 2-azabicyclo[2.2.1]heptane (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq).
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Reagent Addition: Slowly add a solution of either 3-bromopropanoic acid (1.1 eq) or acrylic acid (1.1 eq) in the same solvent to the reaction mixture at room temperature. The use of acrylic acid represents a Michael addition pathway, which can be an effective alternative to alkylation with a halo-acid.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-azabicyclo[2.2.1]hept-2-yl)propanoic acid.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 3-(2-azabicyclo[2.2.1]hept-2-yl)propanoic acid in a minimal amount of a suitable organic solvent such as diethyl ether or methanol.
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Acidification: To this solution, add a solution of hydrogen chloride in diethyl ether or dioxane (1.1 eq) dropwise with stirring.
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Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show characteristic signals for the bicyclic core and the propanoic acid side chain. The protons on the 2-azabicyclo[2.2.1]heptane framework will appear as complex multiplets in the aliphatic region (typically 1.0-3.5 ppm). The bridgehead protons (at C1 and C4) are expected to be distinct. The protons of the propanoic acid side chain will likely appear as two triplets, one for the methylene group adjacent to the nitrogen and another for the methylene group adjacent to the carboxylic acid. The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift will be concentration and solvent dependent.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield (typically >170 ppm). The carbons of the bicyclic system will resonate in the aliphatic region, with the carbons adjacent to the nitrogen atom being shifted downfield compared to the other methylene and methine carbons.
Mass Spectrometry:
The mass spectrum (ESI+) is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 170.12, corresponding to the free base. Fragmentation patterns would likely involve the loss of the propanoic acid side chain or fragmentation of the bicyclic ring system.
Infrared (IR) Spectroscopy:
The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is expected, corresponding to the O-H stretching of the carboxylic acid and the N-H⁺ stretching of the ammonium salt.[6] A strong carbonyl (C=O) stretching absorption for the carboxylic acid will be present around 1700-1730 cm⁻¹.[6]
Applications in Drug Development
Derivatives of 2-azabicyclo[2.2.1]heptane are prominent in modern drug discovery. A significant application of 3-(2-azabicyclo[2.2.1]hept-2-yl)propanoic acid and its analogues is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane moiety provides a well-defined orientation for substituents to interact with the active site of the DPP-4 enzyme. The propanoic acid handle allows for further chemical modifications and coupling to other pharmacophoric elements.
Conclusion
3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride is a valuable and versatile building block in medicinal chemistry. Its rigid, stereochemically defined bicyclic core makes it an attractive scaffold for the design of potent and selective enzyme inhibitors and other therapeutic agents. A thorough understanding of its structure, stereochemistry, and synthetic routes is crucial for its effective utilization in drug discovery and development programs. Further research into stereoselective synthetic methods and detailed biological evaluation of its derivatives will continue to unlock the full potential of this important chemical entity.
References
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Maslov, I.O., Zinevich, T.V., Kirichenko, O.G., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(2), 246. [Link]
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Sharma, S., et al. (2024). Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: patent review 2019 – present. Expert Opinion on Therapeutic Patents, 1-18. [Link]
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Maslov, I.O., Zinevich, T.V., Kirichenko, O.G., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
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Arctom Scientific. (n.d.). 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid hydrochloride. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. waltersport.com [waltersport.com]
- 3. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-AZABICYCLO[2.2.1]HEPTANE(279-24-3) 1H NMR spectrum [chemicalbook.com]
- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
